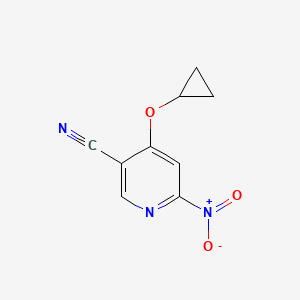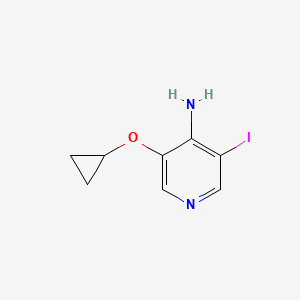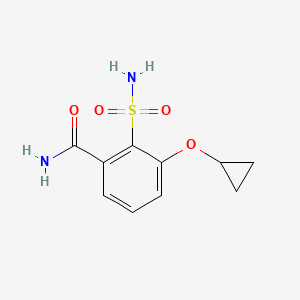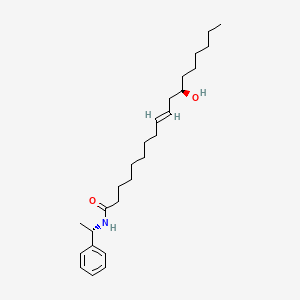![molecular formula C10H15N3O5 B14804872 4-amino-1-[(3R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B14804872.png)
4-amino-1-[(3R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-C-methylcytidine is a nucleoside analog known for its antiviral properties. It has been studied extensively for its ability to inhibit the replication of various RNA viruses, including hepatitis C virus and hepatitis E virus . This compound is particularly significant in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-C-methylcytidine typically involves the modification of cytidine. One common method includes the methylation of the 2’ position of the ribose moiety. The reaction conditions often require the use of methylating agents and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of 2’-C-methylcytidine may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes steps such as purification and crystallization to obtain the final product suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
2’-C-methylcytidine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the nucleoside.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: Common in nucleoside analogs, where functional groups are replaced with others.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride.
Substitution Reagents: Such as halogenating agents for introducing halogen atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated nucleosides .
Scientific Research Applications
2’-C-methylcytidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting viral replication.
Medicine: Investigated as a potential antiviral drug for treating infections caused by RNA viruses.
Industry: Utilized in the production of antiviral medications
Mechanism of Action
The mechanism of action of 2’-C-methylcytidine involves its phosphorylation into the active triphosphate form. This metabolite inhibits viral RNA chain elongation and RNA-dependent RNA polymerase activity, effectively blocking viral RNA production and replication . The molecular targets include the viral polymerase enzymes, which are crucial for the replication of RNA viruses .
Comparison with Similar Compounds
Similar Compounds
β-d-2’-Deoxy-2’-fluoro-2’-C-methylcytidine: Another nucleoside analog with similar antiviral properties.
Valopicitabine: A prodrug of 2’-C-methylcytidine, used in clinical trials for hepatitis C treatment.
Uniqueness
2’-C-methylcytidine is unique due to its high efficacy in inhibiting a broad spectrum of RNA viruses and its ability to maintain antiviral potency over long-term treatment without significant resistance development . This makes it a valuable candidate for antiviral therapy compared to other nucleoside analogs .
Properties
Molecular Formula |
C10H15N3O5 |
|---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
4-amino-1-[(3R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O5/c1-10(17)7(15)5(4-14)18-8(10)13-3-2-6(11)12-9(13)16/h2-3,5,7-8,14-15,17H,4H2,1H3,(H2,11,12,16)/t5?,7?,8?,10-/m1/s1 |
InChI Key |
PPUDLEUZKVJXSZ-NCCABOOTSA-N |
Isomeric SMILES |
C[C@]1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)O |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid, monomethyl ester](/img/structure/B14804790.png)
![N'-[(E)-(4-cyanophenyl)methylidene]-4-(2,4-dichlorophenoxy)butanehydrazide](/img/structure/B14804791.png)


![3-Bromo-8-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B14804807.png)

![7-Thia-10-azaspiro[5.6]dodecan-11-one](/img/structure/B14804823.png)
![4-(2,4-dichlorophenoxy)-N-({2-[(4-methoxyphenoxy)acetyl]hydrazinyl}carbonothioyl)butanamide](/img/structure/B14804840.png)





![Dimethyl 4,4'-dibromo-[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B14804890.png)
